molecular formula C27H27Cl B613698 Boc-D-Lys(Z)-OH CAS No. 55878-47-2

Boc-D-Lys(Z)-OH

Cat. No.: B613698
CAS No.: 55878-47-2
M. Wt: 380.44
InChI Key: DJHIUUBWYJTORC-UHFFFAOYSA-N
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Description

Boc-D-Lys(Z)-OH, also known as tert-butoxycarbonyl-D-lysine benzyl ester, is a derivative of the amino acid lysine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyloxycarbonyl (Z) group protects the side chain amino group of lysine.

Biochemical Analysis

Biochemical Properties

Boc-D-Lys(Z)-OH is involved in various biochemical reactions, primarily as a building block in peptide synthesis. The compound interacts with enzymes such as proteases, which cleave peptide bonds, and transferases, which facilitate the transfer of functional groups. The protective groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), are essential for preventing premature reactions during synthesis. These groups are removed under specific conditions to yield the desired peptide .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, this compound can modulate the activity of kinases and phosphatases, which are critical for cell signaling . Additionally, the compound may impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The protective groups on the lysine residue allow for selective reactions, enabling the synthesis of complex peptides. The Boc group is typically removed using acidic conditions, while the Z group is removed using catalytic hydrogenation . These deprotection steps are crucial for the compound’s function in peptide synthesis, as they allow for the formation of peptide bonds without unwanted side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can maintain its activity for extended periods, making it suitable for use in various biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and changes in cellular function . These threshold effects are important considerations for researchers using the compound in in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases, which play a role in protein translation . Additionally, this compound can affect metabolic flux by influencing the levels of metabolites involved in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or specific transporters, and it may accumulate in certain cellular compartments . These interactions are crucial for the compound’s localization and function within the cell.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to organelles such as the endoplasmic reticulum or Golgi apparatus through targeting signals or post-translational modifications. These localization mechanisms are essential for the compound’s role in peptide synthesis and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Lys(Z)-OH typically involves the protection of the amino and side chain amino groups of lysine. The process begins with the reaction of D-lysine with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, forming Boc-D-Lysine. This intermediate is then reacted with benzyl chloroformate (Cbz-Cl) to protect the side chain amino group, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Lys(Z)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides and deprotected lysine derivatives, which can be further used in various biochemical applications .

Scientific Research Applications

Boc-D-Lys(Z)-OH is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Lys(Z)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protective group for the amino group.

    Boc-L-Lys(Z)-OH: The L-isomer of Boc-D-Lys(Z)-OH, used in similar applications but with different stereochemistry.

Uniqueness

This compound is unique due to its specific protective groups and stereochemistry, which make it particularly useful in the synthesis of D-peptides. These peptides often exhibit enhanced stability and resistance to enzymatic degradation compared to their L-counterparts.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUTRNYBGWPBL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151378
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55878-47-2
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55878-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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